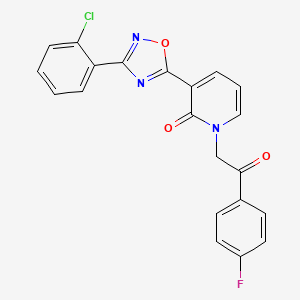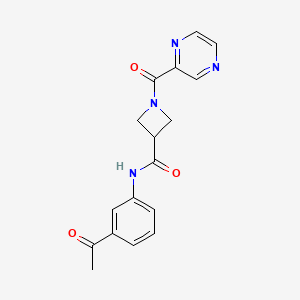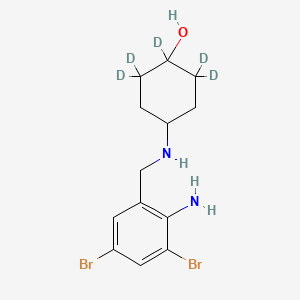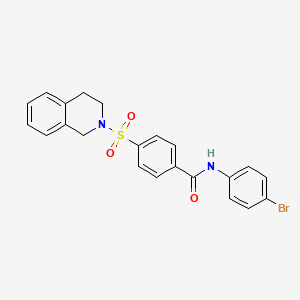
N-(4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 4-bromo-1,2-dihydroisoquinolines involves rhodium-catalyzed reactions starting from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A bromonium ylide intermediate is proposed, resulting from the intramolecular nucleophilic attack facilitated by the rhodium catalyst (He et al., 2016). This methodology could be adapted for the synthesis of N-(4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The structural characterization of molecules similar in complexity, involving halogenated hydrocarbons and isoquinoline derivatives, is typically achieved through techniques such as NMR, IR, HRMS, and X-ray single-crystal diffraction. For instance, N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide showcases the utility of these techniques in elucidating molecular structures (Cai Zhi, 2010).
Chemical Reactions and Properties
The reactivity of N-(4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide would be influenced by its functional groups. For instance, the presence of a bromophenyl moiety could facilitate further functionalization through nucleophilic substitution reactions. Additionally, the isoquinoline and benzamide components may undergo various chemical transformations, including oxidation and coupling reactions, as demonstrated in studies on similar compounds (Watson et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the molecular structure. For example, analysis of similar compounds through single crystal X-ray diffraction reveals insights into their crystalline arrangements and potential for intermolecular interactions, which directly impact their physical properties (Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, such as reactivity towards electrophiles or nucleophiles, acidity or basicity of certain functional groups, and potential for redox reactions, can be inferred from related compounds. These properties are crucial for understanding its behavior in chemical syntheses and potential applications in material science or medicinal chemistry (Saeed et al., 2010).
Applications De Recherche Scientifique
Binding Affinity and Selectivity
Research has shown that certain analogs of the compound, such as 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, exhibit potent and selective binding to σ2 receptors. Structural modifications in these analogs, particularly in the amine portion, significantly influence their binding affinity and selectivity for σ1 and σ2 receptors. The location of the nitrogen within a constrained ring is crucial for exceptional σ2 receptor binding affinity and selectivity in this series of compounds (Fan, Lever, & Lever, 2011).
Sigma Receptors Interaction
Further studies on tetrahydroisoquinolinyl benzamides, including similar compounds, focus on the effects of fusing methylene-, ethylene-, and propylenedioxy rings onto the tetrahydroisoquinoline in place of methoxy groups. These modifications lead to decreased σ2 affinity but varied σ1 affinities. The findings underline the importance of a constrained tetrahydroisoquinoline ring system for σ2 receptor binding affinity and selectivity (Xu, Lever, & Lever, 2007).
Bischler–Napieralski Isoquinoline Synthesis
The Bischler–Napieralski isoquinoline synthesis process, involving compounds like N-[2-(4-methoxyphenyl)ethyl]benzamides, produces both normal and abnormal reaction products. This synthesis method is significant in the formation of various isoquinoline derivatives, which could include structures similar to the compound (Doi, Shirai, & Sato, 1997).
Application in Polyimide Synthesis
The synthesis of polyimides, which are highly thermally stable polymers, can involve precursors like 2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene, potentially related to the compound of interest. These polymers are useful in various high-performance materials due to their excellent thermal stability and mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Development of Selective Butyrylcholinesterase Inhibitors
In the search for selective butyrylcholinesterase inhibitors, compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives have been explored. Such compounds have shown potential in inhibiting Aβ1–42 aggregation, a process relevant to Alzheimer's disease, and are considered valuable in developing new therapeutics (Jiang et al., 2019).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRFSVONKRKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)


![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)
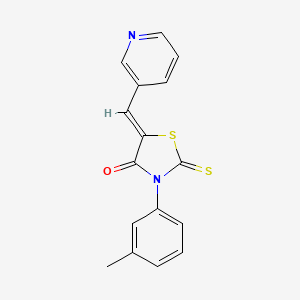
![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)
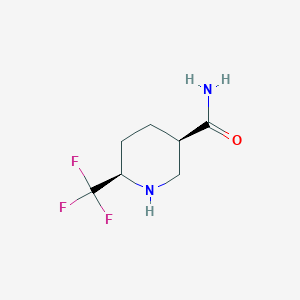
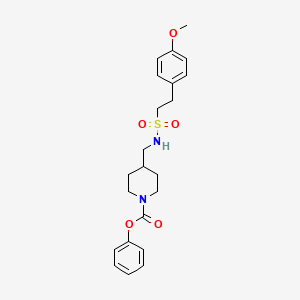
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)
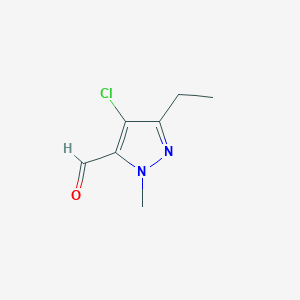
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
